molecular formula C18H15BrN2O2 B12122604 Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Cat. No.: B12122604
M. Wt: 371.2 g/mol
InChI Key: KGSRGBKSNVWDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a synthetic organic compound featuring a quinoline core substituted with a bromo group at the 6-position and an amino linkage to an ethyl benzoate ester. This specific molecular architecture, which integrates bromo-quinoline and aminobenzoate pharmacophores, suggests potential utility in medicinal chemistry and drug discovery research. Compounds with similar structures are frequently investigated as key intermediates or precursors in the development of biologically active molecules . Researchers may explore its application as a building block for the synthesis of more complex compounds, particularly in the fields of kinase inhibitor development or cellular probe design. The bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling extensive structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18(22)12-4-3-5-14(10-12)21-17-8-9-20-16-7-6-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)

InChI Key

KGSRGBKSNVWDAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Quinoline Derivatives

Bromination of quinoline at position 6 is commonly performed using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃). For example, reacting quinoline with Br₂ in dichloromethane at 0°C yields 6-bromoquinoline with regioselectivity governed by the electron-deficient nature of the quinoline ring. Subsequent nitration or direct amination at position 4 is required to introduce the amino group.

Introduction of the Amino Group at Position 4

Amination at position 4 can be accomplished via catalytic C–N bond formation. The patent WO2021074138A1 describes a palladium-catalyzed Buchwald-Hartwig amination using 6-bromo-4-chloroquinoline and ammonia or ammonium salts. Optimized conditions involve Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C, achieving yields up to 85%. Alternatively, microwave-assisted amination using NH₄HCO₂ and Pd/C in 1,4-dioxane reduces reaction times to 2–4 hours.

Preparation of Ethyl 3-Aminobenzoate

The benzoate moiety is synthesized separately and later coupled to the quinoline core.

Esterification of 3-Aminobenzoic Acid

Ethyl 3-aminobenzoate is prepared via Fischer esterification. Reacting 3-aminobenzoic acid with ethanol in the presence of concentrated H₂SO₄ under reflux for 6–8 hours yields the ester with >90% conversion. Microwave irradiation (300 W, 100°C) shortens the reaction to 30 minutes, as demonstrated in the synthesis of analogous hydrazine carboxamide derivatives.

Coupling Strategies for Ethyl 3-((6-Bromoquinolin-4-yl)amino)benzoate

The critical C–N bond between the quinoline and benzoate is formed via metal-catalyzed cross-coupling or nucleophilic substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method employs 6-bromoquinolin-4-amine and ethyl 3-iodobenzoate. A representative protocol from PMC uses Pd₂(dba)₃ (2 mol%), BrettPhos (6 mol%), and KOtBu in tert-amyl alcohol at 100°C for 12 hours, achieving 78% yield. The reaction tolerates electron-withdrawing groups on the benzoate, though steric hindrance may reduce efficiency.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂/XPhosCs₂CO₃Toluene11072
Pd₂(dba)₃/BrettPhosKOtButert-Amyl alcohol10078
Pd/CNH₄HCO₂1,4-Dioxane8065

Copper-Mediated Ullmann Coupling

For cost-sensitive applications, copper catalysts offer a viable alternative. Reacting 6-bromo-4-iodoquinoline with ethyl 3-aminobenzoate using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C for 24 hours provides the product in 60% yield. While slower than palladium systems, this method avoids noble metals.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields. A protocol adapted from PMC combines 6-bromoquinolin-4-amine, ethyl 3-iodobenzoate, Pd(OAc)₂, and XPhos in a microwave vial. Irradiation at 150°C for 1 hour in NMP affords the product in 82% yield, reducing side product formation compared to thermal methods.

Purification and Characterization

Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, 1H, quinoline-H), 7.95 (s, 1H, NH), 7.60–7.45 (m, 4H, aromatic), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS : m/z calc. for C₁₈H₁₅BrN₂O₂ [M+H]⁺: 371.0284, found: 371.0286 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

    Oxidation: Oxidized quinoline derivatives with altered functional groups.

    Reduction: Reduced quinoline derivatives with different oxidation states.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate has been evaluated for its antibacterial and anticancer properties.

Antibacterial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives of quinoline-based compounds can inhibit the proliferation of cancer cells. For example, certain synthesized derivatives have shown enhanced antiproliferative activity, making them candidates for further development as anticancer agents .

Steglich Esterification

One common method for synthesizing this compound is through Steglich esterification, where a carboxylic acid reacts with an alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). This method allows for the efficient formation of esters with moderate to high yields .

Suzuki-Miyaura Coupling

Another significant method involves the Suzuki-Miyaura cross-coupling reaction, which is effective for constructing carbon-carbon bonds between aryl halides and boronic acids. This technique has been utilized to synthesize various quinoline derivatives that may possess enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include ethyl benzoate derivatives with variations in substituents and heterocyclic systems. Key examples are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate (Target) C₁₈H₁₆BrN₃O₂ 394.24 6-Bromoquinoline, amino linkage Hypothesized anticancer/antimicrobial activity
2-(Diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (Compound 3) C₂₁H₂₃N₃O₅ 397.43 Diethylaminoethyl chain, nitro phenyl Trypanothione reductase inhibitor (PDB: 6ER5)
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (14) C₁₈H₁₄BrF₄NO₃ 448.21 3-Bromophenyl, tetrafluoropropoxy Synthetic yield: 76% (yellow oil)
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ 368.21 2,4-Dichlorophenoxyacetyl group Potential herbicide/antimicrobial agent
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate C₂₀H₂₀N₄O₂ 372.40 Pyrimidine ring (6-methyl, 2-phenyl) Antitumor applications (CAS: 5448-04-4)
Ethyl 3-amino-4-(methylamino)benzoate C₁₀H₁₄N₂O₂ 194.23 3-Amino, 4-methylamino substituents Structural similarity score: 0.96

Key Observations :

  • Quinoline derivatives are known for enhanced pharmacokinetic profiles in drug design .
  • Substituent Effects: Bromine at the quinoline 6-position (target) vs. nitro groups (Compound 3) or chlorine () impacts electron-withdrawing effects and solubility. Ethoxylated analogs (e.g., ethoxylated ethyl-4-aminobenzoate ) exhibit high water solubility (>99% purity), contrasting with the lipophilic nature of brominated or chlorinated derivatives.

Physicochemical Properties

  • Molecular Weight: The target compound (394.24 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), unlike high-molecular-weight ethoxylated derivatives (e.g., C₅₉H₁₁₁NO₂₇, 1266.6 g/mol ).
  • Thermal Stability : Halogenated derivatives (e.g., ) may exhibit higher melting points due to increased van der Waals interactions.

Biological Activity

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research results.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of a quinoline derivative with an ethyl benzoate moiety. The presence of the bromo group on the quinoline ring enhances its reactivity and biological activity. The compound's structure can be represented as follows:

Ethyl 3 6 bromoquinolin 4 yl amino benzoate C16H15BrN2O2 \text{Ethyl 3 6 bromoquinolin 4 yl amino benzoate}\quad \text{ C}_{16}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}\text{ }

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 6BrCaQ, showed antiproliferative activity against various cancer cell lines, including MCF7 and Caco2, with GI50 values ranging from 2 to 8 µM . The incorporation of the quinoline nucleus into other structures has been shown to enhance these effects.

Case Study: Antiproliferative Effects

A study evaluated the growth-inhibitory potency of several convolvine derivatives against human colon carcinoma HCT-116 cells. Among these, a compound structurally similar to this compound exhibited a GI50 value of approximately 10 µM, indicating strong antiproliferative activity . The results are summarized in Table 1.

CompoundCell LineGI50 (µM)Survival (%)
This compoundHCT-1161019
Reference Compound (6BrCaQ)HCT-116810

Antimicrobial Activity

The antimicrobial properties of compounds containing quinoline structures have also been explored. In vitro studies have shown that derivatives exhibit significant antibacterial activity against gram-positive bacteria and moderate effectiveness against gram-negative strains such as E. coli.

Minimum Inhibitory Concentration (MIC)

Research indicated that certain derivatives achieved MIC values ranging from 15.62 to 250 μg/mL against various bacterial strains . These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy.

The mechanism underlying the anticancer and antimicrobial activities of this compound is believed to involve multiple pathways:

  • Inhibition of HSP90 Client Proteins : Similar compounds have been shown to downregulate critical client proteins associated with cancer progression .
  • Interference with DNA Replication : Some studies suggest that quinoline derivatives can interact with DNA, disrupting replication and leading to cell death .
  • Formation of Reactive Oxygen Species (ROS) : Increased ROS generation has been linked to the cytotoxic effects observed in cancer cells treated with quinoline-based compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate?

Answer:
A common approach involves coupling 6-bromoquinolin-4-amine with ethyl 3-aminobenzoate derivatives. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 4-chloro-6-bromoquinoline with ethyl 3-aminobenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
  • Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination between aryl halides and amines, ensuring regioselectivity at the quinoline 4-position .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), temperature control (80–100°C), and catalyst loading (1–5 mol% Pd(OAc)₂) to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the quinoline-proton environment (e.g., aromatic protons at δ 8.5–9.0 ppm) and ester carbonyl resonance (δ ~165–170 ppm in 13C NMR) .
  • IR spectroscopy : Identify the ester C=O stretch (~1720 cm⁻¹) and NH stretch (~3350 cm⁻¹) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak (m/z ~399 for [M+H]⁺) .
  • TLC : Monitor reaction progress using silica plates (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the quinoline NH and ester carbonyl) .
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
  • Validation : Check for disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .

Advanced: How to address contradictory biological activity data in enzyme inhibition assays?

Answer:

  • Dose-response curves : Perform IC₅₀ determinations in triplicate across multiple assays to identify outliers .
  • Enzyme source variability : Validate target purity (SDS-PAGE) and activity (positive controls like staurosporine for kinases) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Basic: What solubility properties influence experimental design?

Answer:

  • Solubility profile : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL), and moderately in ethanol (~10 mg/mL) .
  • Formulation : Use DMSO stock solutions (<10% v/v in assays) to avoid solvent interference. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based carriers .

Advanced: How to design interaction studies with biological targets using biophysical methods?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .
  • Isothermal titration calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4) at 25°C .
  • Molecular docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies on key residues (e.g., quinoline-binding pocket) .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the ester group in aqueous buffers (pH < 5 or > 8) and photodegradation under UV light .
  • Storage recommendations : Store at –20°C in amber vials under argon; monitor purity via HPLC every 6 months .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (~3.5), bioavailability (85%), and CYP450 interactions .
  • QSAR models : Corrogate substituent effects (e.g., bromine at quinoline 6-position enhances metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.